An In-depth Technical Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid and Its Stereoisomers: A Cornerstone in Pharmaceutical Synthesis
An In-depth Technical Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid and Its Stereoisomers: A Cornerstone in Pharmaceutical Synthesis
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, with a particular focus on the (2S,3aR,6aR) stereoisomer. This bicyclic amino acid scaffold is of significant interest to researchers and professionals in drug development, primarily due to its role as a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. While extensive research has been conducted on the cis-fused (2S,3aS,6aS) isomer, a crucial intermediate in the production of Ramipril, this guide will also shed light on the less-documented trans-fused (2S,3aR,6aR) diastereomer, contextualizing its relevance within the broader landscape of pharmaceutical manufacturing.
The Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Scaffold: An Introduction to Stereochemical Complexity
The octahydrocyclopenta[b]pyrrole-2-carboxylic acid molecule is a saturated bicyclic system composed of a cyclopentane ring fused to a pyrrolidine ring. The carboxylic acid moiety at the 2-position introduces a chiral center, and the stereochemistry at the bridgehead carbons (3a and 6a) gives rise to a number of possible stereoisomers. The relative orientation of the hydrogen atoms at these bridgeheads determines whether the ring fusion is cis or trans.
The stereochemical configuration of this scaffold is paramount to its biological activity and its utility as a pharmaceutical intermediate. The precise spatial arrangement of the carboxylic acid group and the bicyclic framework is critical for its interaction with biological targets.
dot graph "Stereoisomers" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Stereochemical diversity of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold.
The Workhorse Isomer: (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
The (2S,3aS,6aS) stereoisomer is the most extensively studied and commercially significant member of this molecular family. It is a pivotal intermediate in the industrial synthesis of Ramipril, a potent ACE inhibitor used in the management of hypertension and congestive heart failure.
Physicochemical Properties
A summary of the key physicochemical properties of the (2S,3aS,6aS) isomer is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Boiling Point | 304.333 °C at 760 mmHg | [1] |
| Flash Point | 137.856 °C | [1] |
| Density | 1.183 g/cm³ | [1] |
| Storage | Refrigerator |
Synthesis and Characterization
The synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a well-established process in pharmaceutical manufacturing, often involving stereoselective methods to ensure high enantiomeric and diastereomeric purity.[2] One common synthetic pathway involves the hydrolytic cyclization of an appropriate precursor, followed by hydrogenation.[3]
Exemplary Synthetic Protocol: A patented method describes the hydrogenation of the hydrochloric acid salt of (2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid in acetic acid using a 5% Palladium on carbon (Pd/C) catalyst. The reaction is conducted under hydrogen pressure at elevated temperatures to yield the desired (2S,3aS,6aS) isomer.[3]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Simplified workflow for the synthesis of the key cis-fused isomer.
Spectroscopic Characterization: The structural integrity and stereochemistry of the (2S,3aS,6aS) isomer are confirmed using various analytical techniques. A patent provides the following ¹H NMR data for the free base in DMSO-d₆:
-
¹H NMR (300 MHz, DMSO-d₆): δ 10.54 (br s, 1H), 8.71 (br s, 1H), 4.22 (dd, 1H), 3.98 (t, 1H), 2.86-2.76 (m, 1H), 2.49-2.42 (m, 1H), 2.00-1.96 (m, 1H), 1.80-1.40 (m, 6H).[2]
These spectral data, in conjunction with other techniques like chiral chromatography, are essential for quality control in pharmaceutical production.
The Elusive Diastereomer: (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
The (2S,3aR,6aR) stereoisomer represents the trans-fused counterpart to the well-known cis-isomer. Information on this specific molecule is significantly scarcer in the scientific literature, which suggests it is not the desired product in the synthesis of Ramipril. However, its relevance emerges from its relationship to impurities found in the final drug product.
Physicochemical Properties
Basic physicochemical data for the (2R,3aR,6aR) enantiomer are available from commercial suppliers, which can be inferred for the (2S,3aR,6aR) isomer.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.2 g/mol | [4] |
| Purity (Typical) | 97% | [4] |
| Storage | 0-8 °C | [4] |
Synthesis and Role as a Pharmaceutical Impurity
Crucially, the enantiomer of the topic compound, (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a known precursor to "impurity L" in Ramipril formulations.[5] The presence of such impurities is strictly regulated, and their identification, synthesis, and characterization are vital for ensuring the safety and efficacy of the final drug product.[5] Therefore, while not a desired intermediate, the (2S,3aR,6aR) isomer and its enantiomer are of significant interest from a regulatory and process optimization perspective.
The synthesis of phosphonic and phosphinic analogues of all cis-fused stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid has been reported, highlighting advanced stereoselective synthetic strategies in this chemical family.[6] These methodologies could potentially be adapted to selectively synthesize or isolate the trans-fused isomers for further study.
Biological Activity
There is a lack of specific biological activity data for (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid in the public domain. Its primary relevance is as a stereoisomer of a key pharmaceutical intermediate and as a component of a known impurity. The biological activity of the final drug, Ramipril, which is derived from the (2S,3aS,6aS) isomer, is well-documented as an ACE inhibitor. The hydrochloride salt of the (2S,3aS,6aS) isomer has been investigated for its potential antihypertensive, neuroprotective, and anticancer properties.[2]
Comparative Analysis and Future Perspectives
The stark contrast in the volume of available data between the cis-(3aS,6aS) and trans-(3aR,6aR) isomers of (2S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid underscores the highly specific nature of structure-activity relationships in drug development. The therapeutic efficacy of Ramipril is intrinsically linked to the precise stereochemistry of its (2S,3aS,6aS) bicyclic core.
dot graph "Isomer_Comparison" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Comparative overview of the cis and trans isomers.
Future research efforts could focus on the development of stereoselective synthetic routes to the (2S,3aR,6aR) isomer to facilitate a more thorough investigation of its properties. A deeper understanding of its biological activity, or lack thereof, could provide valuable insights into the pharmacophore of ACE inhibitors and guide the design of novel therapeutics. Furthermore, detailed analytical characterization of this isomer is essential for its use as a reference standard in impurity profiling of Ramipril and related drugs.
Conclusion
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, while not the primary building block for Ramipril, holds a significant, albeit indirect, role in the landscape of this blockbuster drug. Its identity as a diastereomer to the key (2S,3aS,6aS) intermediate and its connection to a known impurity underscore the critical importance of stereochemical control in pharmaceutical synthesis. This guide has aimed to synthesize the available technical information, highlighting the extensive knowledge base for the therapeutically relevant cis-isomer while also delineating the current understanding and knowledge gaps surrounding the trans-isomer. For researchers in process development and quality control, a comprehensive understanding of all potential stereoisomers, including the elusive (2S,3aR,6aR) form, is indispensable.
References
- Method for the synthesis of a ramipril intermediate. (EP2344455A1).
-
First Synthesis of All of the cis-Fused Stereoisomers of Phosphonic and Phosphinic Analogues of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. ACS Publications. [Link]
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Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. [Link]
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(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. PubChem. [Link]
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Ramipril-impurities. Pharmaffiliates. [Link]
- A method for preparing ramipril. (EP2598479B1).
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Ramipril - Impurity N. Pharmaffiliates. [Link]
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Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (PDF). ResearchGate. [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]-diamines)
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